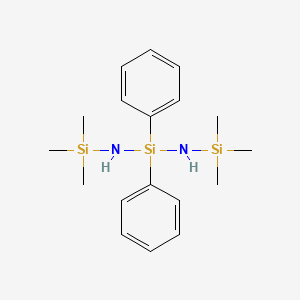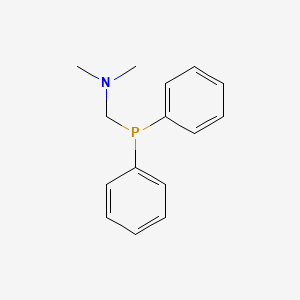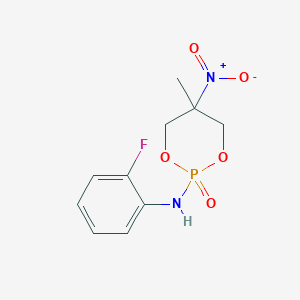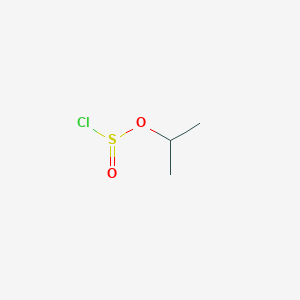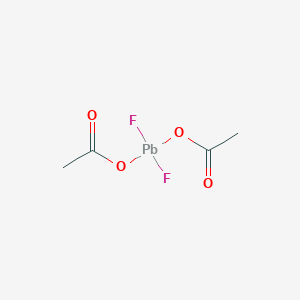
Bis(acetyloxy)(difluoro)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetyloxy)(difluoro)plumbane is a chemical compound with the molecular formula Pb(C2H3O2)2F2 It is a lead-based organometallic compound that features two acetyloxy groups and two fluorine atoms bonded to a central lead atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetyloxy)(difluoro)plumbane typically involves the reaction of lead(II) acetate with a fluorinating agent. One common method is to react lead(II) acetate with a source of difluorine, such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger quantities of lead(II) acetate and fluorinating agents, along with optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(acetyloxy)(difluoro)plumbane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The acetyloxy and fluorine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetyloxy or fluorine groups.
Major Products Formed
Oxidation: Lead(IV) acetate or lead(IV) fluoride.
Reduction: Lead metal or lead(II) acetate.
Substitution: Compounds with hydroxyl or amine groups replacing the acetyloxy or fluorine groups.
Applications De Recherche Scientifique
Bis(acetyloxy)(difluoro)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions.
Biology: The compound can be used in studies involving lead-based compounds and their biological effects.
Medicine: Research into potential therapeutic applications, such as lead-based drugs or imaging agents.
Industry: It may be used in the production of specialized materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Bis(acetyloxy)(difluoro)plumbane involves its interaction with molecular targets through its acetyloxy and fluorine groups. These groups can participate in various chemical reactions, such as nucleophilic substitution or coordination with metal centers. The lead atom can also form complexes with other molecules, influencing the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(II) acetate: Similar in structure but lacks fluorine atoms.
Lead(IV) acetate: Higher oxidation state and different reactivity.
Lead(II) fluoride: Contains fluorine but lacks acetyloxy groups.
Uniqueness
Bis(acetyloxy)(difluoro)plumbane is unique due to the presence of both acetyloxy and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other lead-based compounds.
Propriétés
Numéro CAS |
20706-24-5 |
|---|---|
Formule moléculaire |
C4H6F2O4Pb |
Poids moléculaire |
363 g/mol |
Nom IUPAC |
[acetyloxy(difluoro)plumbyl] acetate |
InChI |
InChI=1S/2C2H4O2.2FH.Pb/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+4/p-4 |
Clé InChI |
HFWGYEZIBQGQCG-UHFFFAOYSA-J |
SMILES canonique |
CC(=O)O[Pb](OC(=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





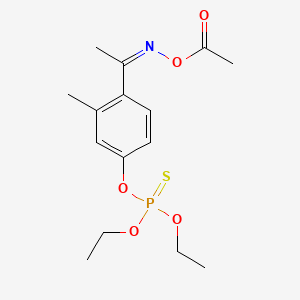
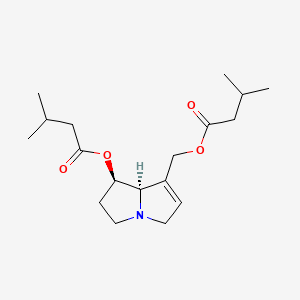
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
